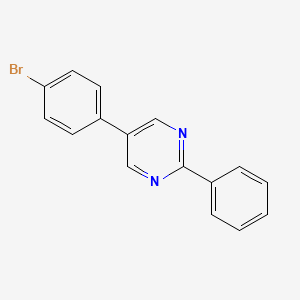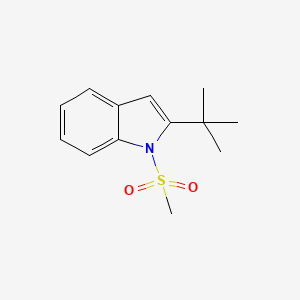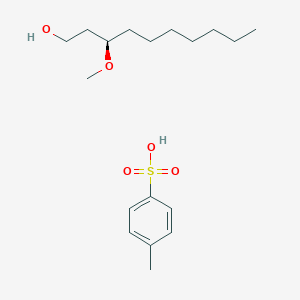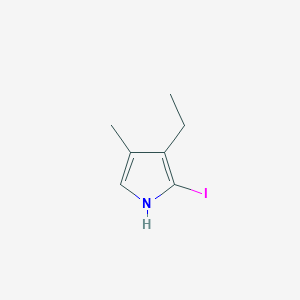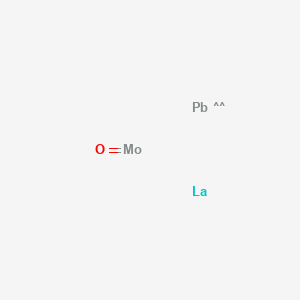
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-ethyl-2H-azirene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-ethyl-2H-aziren-2-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate azirene derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base such as sodium or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The azirene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted azirene derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of diethyl (3-ethyl-2H-aziren-2-yl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can act as a mimic of phosphate esters, allowing it to interact with enzymes and proteins involved in phosphorylation processes. This interaction can inhibit or modulate the activity of these enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphonate: A simpler phosphonate ester with similar reactivity but lacking the azirene ring.
Diethyl ethylphosphonate: Another phosphonate ester with a different alkyl group attached to the phosphorus atom.
Uniqueness
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate is unique due to the presence of the azirene ring, which imparts distinct chemical properties and reactivity compared to other phosphonate esters. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
293743-13-2 |
|---|---|
Molekularformel |
C8H16NO3P |
Molekulargewicht |
205.19 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-3-ethyl-2H-azirine |
InChI |
InChI=1S/C8H16NO3P/c1-4-7-8(9-7)13(10,11-5-2)12-6-3/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
UALHOUBCFKPPDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC1P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


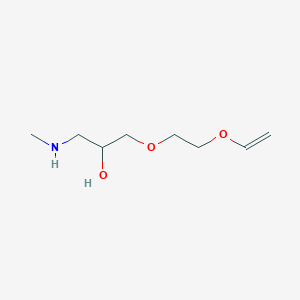
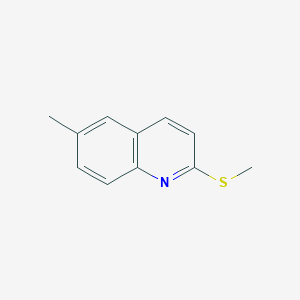

![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
